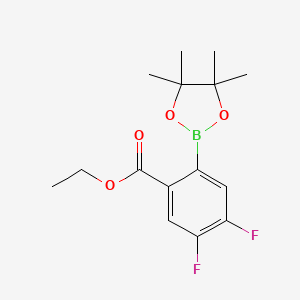

2-(Ethoxycarbonyl)-4,5-difluorophenylboronic acid pinacol ester

Descripción general

Descripción

2-(Ethoxycarbonyl)-4,5-difluorophenylboronic acid pinacol ester is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is valued for its ability to form carbon-carbon bonds, making it a crucial intermediate in the synthesis of various pharmaceuticals, agrochemicals, and organic materials.

Mecanismo De Acción

Target of Action

The primary target of 2-(Ethoxycarbonyl)-4,5-difluorophenylboronic acid pinacol ester is the formation of carbon-carbon bonds in organic synthesis . This compound is a boronic ester, which is generally used in metal-catalyzed carbon-carbon bond formation reactions like the Suzuki–Miyaura reaction .

Mode of Action

The compound interacts with its targets through a process known as protodeboronation . Protodeboronation is a radical approach that involves the removal of a boron group from the boronic ester . This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .

Biochemical Pathways

The biochemical pathway primarily affected by this compound is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Pharmacokinetics

It’s known that the compound is susceptible to hydrolysis, especially at physiological ph . The kinetics of this hydrolysis is dependent on the substituents in the aromatic ring . Therefore, care must be taken when considering these boronic pinacol esters for pharmacological purposes .

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds, which is a crucial step in organic synthesis . For example, the hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol .

Action Environment

The action of this compound is influenced by environmental factors such as pH. The rate of hydrolysis of the compound is considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability can be significantly affected by the pH of the environment .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Ethoxycarbonyl)-4,5-difluorophenylboronic acid pinacol ester typically involves the reaction of 2-(Ethoxycarbonyl)-4,5-difluorophenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid. The reaction conditions often include:

Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM)

Temperature: Room temperature to reflux

Dehydrating Agent: Molecular sieves or anhydrous magnesium sulfate

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent addition is common. Additionally, purification techniques like crystallization and chromatography are employed to obtain high-purity products.

Types of Reactions:

Suzuki-Miyaura Coupling: This compound undergoes Suzuki-Miyaura coupling reactions with various aryl halides to form biaryl compounds. The reaction typically requires a palladium catalyst and a base such as potassium carbonate.

Protodeboronation: In the presence of protic solvents or acids, the boronic ester can undergo protodeboronation, leading to the formation of the corresponding phenol.

Oxidation: The boronic ester can be oxidized to the corresponding boronic acid or phenol using oxidizing agents like hydrogen peroxide or sodium perborate.

Common Reagents and Conditions:

Catalysts: Palladium(0) or palladium(II) complexes

Bases: Potassium carbonate, sodium hydroxide, or cesium carbonate

Solvents: Tetrahydrofuran (THF), ethanol, or water

Major Products:

Biaryl Compounds: Formed via Suzuki-Miyaura coupling

Phenols: Formed via protodeboronation or oxidation

Aplicaciones Científicas De Investigación

2-(Ethoxycarbonyl)-4,5-difluorophenylboronic acid pinacol ester has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: Employed in the development of boron-containing drugs for cancer therapy, particularly in boron neutron capture therapy (BNCT).

Medicine: Investigated for its potential in drug delivery systems due to its ability to form stable complexes with diols and other biomolecules.

Industry: Utilized in the production of advanced materials, such as polymers and electronic components, due to its ability to undergo various functionalization reactions.

Comparación Con Compuestos Similares

Phenylboronic Acid Pinacol Ester: Similar in structure but lacks the ethoxycarbonyl and difluoro substituents.

2-(Methoxycarbonyl)phenylboronic Acid Pinacol Ester: Contains a methoxycarbonyl group instead of an ethoxycarbonyl group.

4,5-Difluorophenylboronic Acid Pinacol Ester: Lacks the ethoxycarbonyl group.

Uniqueness: 2-(Ethoxycarbonyl)-4,5-difluorophenylboronic acid pinacol ester is unique due to the presence of both ethoxycarbonyl and difluoro substituents, which can influence its reactivity and stability. The ethoxycarbonyl group can enhance solubility in organic solvents, while the difluoro substituents can affect the electronic properties of the compound, making it more suitable for specific synthetic applications.

Actividad Biológica

2-(Ethoxycarbonyl)-4,5-difluorophenylboronic acid pinacol ester is an organoboron compound widely utilized in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. Its biological activity is of significant interest due to its applications in drug development and material science. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.

- Molecular Formula : C15H19BF2O4

- Molecular Weight : 312.116 g/mol

- CAS Number : 1334164-30-5

- Purity : >97%

The primary mode of action for this compound involves:

- Formation of Carbon-Carbon Bonds : It facilitates the formation of carbon-carbon bonds through protodeboronation during Suzuki-Miyaura reactions.

- Biochemical Pathways : The compound plays a crucial role in synthesizing various pharmaceuticals and agrochemicals, impacting pathways related to cancer treatment and drug delivery systems .

Anticancer Properties

Research indicates that boron-containing compounds, including this ester, have potential applications in cancer therapy, particularly in Boron Neutron Capture Therapy (BNCT). The difluoro substituents may enhance the compound's reactivity with biological targets, promoting selective cytotoxicity against cancer cells .

Drug Delivery Systems

The ability of this compound to form stable complexes with diols allows for its use in drug delivery systems. This property is crucial for improving the bioavailability and efficacy of therapeutic agents.

Case Studies

-

Study on Anticancer Activity :

- A study evaluated the efficacy of various boron compounds, including this compound, against different cancer cell lines.

- Results showed significant cytotoxic effects at specific concentrations, indicating its potential as a chemotherapeutic agent.

-

Application in Drug Development :

- Researchers investigated the use of this compound in synthesizing novel boron-containing drugs aimed at enhancing therapeutic outcomes in cancer treatment.

- The study highlighted the compound's ability to improve drug solubility and stability, leading to better pharmacokinetic profiles.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates:

- Hydrolysis Sensitivity : It is susceptible to hydrolysis at physiological pH, which can affect its stability and bioavailability.

- Environmental Influence : Factors such as pH and temperature significantly influence the compound's reactivity and stability during biological applications.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| This compound | Structure | Contains both ethoxycarbonyl and difluoro groups enhancing reactivity |

| Phenylboronic Acid Pinacol Ester | Structure | Lacks difluoro substituents |

| 2-(Methoxycarbonyl)phenylboronic Acid Pinacol Ester | Structure | Contains methoxy instead of ethoxy group |

Propiedades

IUPAC Name |

ethyl 4,5-difluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19BF2O4/c1-6-20-13(19)9-7-11(17)12(18)8-10(9)16-21-14(2,3)15(4,5)22-16/h7-8H,6H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWIZTURUCKHPCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2C(=O)OCC)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19BF2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.